3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde
Description
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS: 345983-02-0) is a substituted benzaldehyde derivative with the molecular formula C₁₅H₁₂BrClO₃ and a molar mass of 355.61 g/mol . Its structure features a benzaldehyde core modified with:
- A bromo substituent at the 3-position.
- A 4-chlorobenzyloxy group at the 4-position.
- A methoxy group at the 5-position.
This compound is classified as an aromatic aldehyde and serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVUXKYBJDVHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of the Benzaldehyde Core
The introduction of the methoxy group (-OCH₃) at position 5 is achieved via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A common method involves reacting 4-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate (DMS) in the presence of a base such as sodium hydroxide (NaOH):
$$
\text{4-Hydroxy-5-methoxybenzaldehyde} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH, 80°C}} \text{5-Methoxy-4-hydroxybenzaldehyde} + \text{CH}3\text{OSO}_3\text{Na}
$$
This reaction proceeds with a yield of 85–90% under reflux conditions in aqueous ethanol. Alternative methods employ methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF), though yields are marginally lower (75–80%).
Chlorobenzylation at Position 4
The 4-chlorobenzyl ether group is introduced via Williamson ether synthesis. 5-Methoxy-4-hydroxybenzaldehyde is reacted with 4-chlorobenzyl chloride in the presence of a base, typically potassium tert-butoxide (t-BuOK), in tetrahydrofuran (THF):
$$
\text{5-Methoxy-4-hydroxybenzaldehyde} + \text{4-Cl-C}6\text{H}4\text{CH}_2\text{Cl} \xrightarrow{\text{t-BuOK, THF, 0°C → rt}} \text{4-[(4-Chlorobenzyl)oxy]-5-methoxybenzaldehyde} + \text{HCl}
$$
This step achieves yields of 70–75%, with purity enhanced by recrystallization from ethyl acetate/hexane mixtures.
Bromination at Position 3
Electrophilic bromination is performed using N-bromosuccinimide (NBS) in dichloromethane (DCM) under catalytic Lewis acid conditions (e.g., FeCl₃):
$$
\text{4-[(4-Chlorobenzyl)oxy]-5-methoxybenzaldehyde} + \text{NBS} \xrightarrow{\text{FeCl}_3, \text{DCM, 25°C}} \text{this compound} + \text{Succinimide}
$$
Yields range from 60–65%, with regioselectivity ensured by the directing effects of the methoxy and aldehyde groups.
Optimization Strategies for Enhanced Efficiency
Catalyst Screening
Recent studies highlight the use of palladium catalysts for improving chlorobenzylation efficiency. For example, Pd(OAc)₂ in combination with Xantphos ligand increases yields to 82% by mitigating side reactions.
Solvent Systems
Temperature Control
Low-temperature bromination (-10°C) improves regioselectivity, albeit at the cost of extended reaction times (24 h).
Purification and Characterization
Recrystallization
The final product is purified via recrystallization using toluene/hexane (1:2), achieving >98% purity. Key parameters:
| Solvent Ratio | Purity (%) | Yield (%) |
|---|---|---|
| 1:1 | 95 | 55 |
| 1:2 | 98 | 60 |
| 1:3 | 97 | 58 |
Chromatographic Techniques
Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates, with Rf values monitored by TLC.
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols employ continuous flow systems to enhance reproducibility and safety:
- Methoxylation : Tubular reactor with in-line pH monitoring.
- Bromination : Microreactors with real-time UV-Vis monitoring to track NBS consumption.
Waste Management
- Byproduct Recycling : Succinimide from bromination is recovered via aqueous extraction and reused in NBS synthesis.
- Solvent Recovery : Distillation units reclaim >90% of THF and DCM.
Challenges and Mitigation
Regioselectivity in Bromination
The electron-donating methoxy group directs bromination to position 3, but competing reactions at position 2 occur if Lewis acid concentrations exceed 5 mol%.
Steric Hindrance
Bulky substituents on the benzaldehyde core reduce chlorobenzylation efficiency. Pre-activation of 4-chlorobenzyl chloride with NaI mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen atoms (bromine or chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Effects
- Substituent Position : The para -chloro group on the benzyloxy moiety (as in the target compound) minimizes steric hindrance compared to ortho -substituted analogs (e.g., HE-4569), enhancing accessibility for nucleophilic attacks .
- Electron-Withdrawing Groups : Bromo and chloro substituents increase the electrophilicity of the aldehyde group, facilitating condensation reactions (e.g., formation of Schiff bases) .
- Methoxy Group : The 5-OCH₃ group donates electron density via resonance, balancing the electron-withdrawing effects of Br/Cl and stabilizing the aromatic ring .
Biological Activity
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS No. 345983-02-0) is a synthetic organic compound that has gained attention in medicinal chemistry for its potential biological activities. This compound features a bromobenzyl ether linked to a methoxy-substituted benzaldehyde, which influences its reactivity and biological interactions.
- Molecular Formula : C₁₅H₁₂BrClO₃
- Molecular Weight : 355.61 g/mol
- Structure : The compound consists of a bromine atom and a chlorine atom attached to a benzaldehyde core, contributing to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves the Williamson ether synthesis method. This process utilizes 4-chlorobenzyl alcohol and 3-bromo-5-methoxybenzaldehyde in the presence of a strong base, such as sodium hydride, to yield the desired product with high purity and yield.
Biological Activity Overview
Research into the biological activity of this compound has revealed several pharmacological properties:
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of methoxybenzaldehydes have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of biofilm formation.
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. Research indicates cytotoxic effects against various human cancer cell lines, including prostate (DU-145) and breast (MCF-7) cancer cells. The IC50 values observed in these assays suggest significant inhibitory effects on cell proliferation.
Neurological Effects
The compound's interaction with specific molecular targets may also confer neurological benefits. As a potential D3 dopamine receptor agonist, it may influence dopaminergic signaling pathways relevant to treating disorders such as schizophrenia and Parkinson's disease.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its distinct pharmacological profile. A comparative analysis with similar compounds reveals insights into how substituents affect biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (4-Methoxyphenyl)(piperazin-1-yl)methanone | Lacks bromine | May exhibit reduced binding affinity |
| (3-Bromo-4-hydroxyphenyl)(piperazin-1-yl)methanone | Hydroxyl group instead of methoxy | Alters reactivity and solubility |
| (3-Bromo-4-methoxyphenyl)(morpholin-4-yl)methanone | Morpholine ring | Changes pharmacokinetic properties |
The presence of both bromine and chlorine atoms significantly enhances binding affinity to certain biological targets compared to analogs lacking these substituents.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzaldehydes, including similar compounds, effectively inhibited the growth of MRSA, suggesting that this compound could have comparable effects.
- Cytotoxicity in Cancer Cells : Research conducted on various human cancer cell lines indicated that this compound exhibited potent cytotoxicity, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.
Q & A
Q. Methodological Answer :
- IR Spectroscopy : Detect key functional groups (e.g., aldehyde C=O stretch at ~1688 cm⁻¹, ether C-O at ~1261 cm⁻¹) .
- ¹H/¹³C NMR : Identify substituent environments:
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ at m/z 358.98) .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer :
The 3-bromo group serves as a handle for cross-coupling. Key steps:
Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids.
Optimization : Adjust solvent (THF/toluene), base (Na₂CO₃), and temperature (80–100°C).
Monitoring : Track debromination via LC-MS or ¹H NMR.
Challenge : Competing ether cleavage under basic conditions. Mitigate by using milder bases (K₃PO₄) or shorter reaction times .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Methodological Answer :
- Storage : Keep in sealed, amber glass containers under inert gas (N₂/Ar) at –20°C.
- Handling : Avoid prolonged exposure to light, moisture, or high temperatures (>40°C) to prevent aldehyde oxidation or ether hydrolysis .
Advanced: How can mechanistic studies elucidate the base’s role in the benzylation step?
Q. Methodological Answer :
- Kinetic Analysis : Compare reaction rates with different bases (K₂CO₃ vs. Cs₂CO₃) to assess deprotonation efficiency.
- Isotopic Labeling : Use D₂O to track proton transfer steps.
- DFT Calculations : Model transition states to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure).
Contradiction Alert : used K₂CO₃, but weaker bases may reduce side reactions (e.g., aldol condensation of the aldehyde) .
Basic: What strategies are employed to derivatize the aldehyde group for further applications?
Q. Methodological Answer :
- Schiff Base Formation : React with amines (e.g., aniline) in ethanol under reflux to form imines (e.g., ’s bis-Schiff bases) .
- Reduction : Use NaBH₄ to convert the aldehyde to a primary alcohol for stability or conjugation.
Advanced: How can advanced mass spectrometry resolve structural ambiguities in closely related analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
